molecular formula C8H5FN2O3 B13991014 2-Fluoro-3-methoxy-6-nitrobenzonitrile

2-Fluoro-3-methoxy-6-nitrobenzonitrile

Cat. No.: B13991014
M. Wt: 196.13 g/mol
InChI Key: VNUOOFMCMLLYED-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-6-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3 It is a derivative of benzonitrile, characterized by the presence of a fluoro group at the second position, a methoxy group at the third position, and a nitro group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-6-nitrobenzonitrile typically involves multiple steps:

    Nitration: The starting material, 2-fluoro-3-methoxybenzonitrile, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure selective nitration at the sixth position.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-6-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Reduction: 2-Fluoro-3-methoxy-6-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methoxy-6-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It may be used in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-6-nitrobenzonitrile depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The presence of the fluoro, methoxy, and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methoxybenzonitrile: Lacks the nitro group, which may result in different reactivity and applications.

    2-Fluoro-6-nitrobenzonitrile:

    3-Methoxy-6-nitrobenzonitrile: Lacks the fluoro group, leading to variations in its chemical behavior.

Uniqueness

2-Fluoro-3-methoxy-6-nitrobenzonitrile is unique due to the combination of the fluoro, methoxy, and nitro groups on the benzene ring

Properties

Molecular Formula

C8H5FN2O3

Molecular Weight

196.13 g/mol

IUPAC Name

2-fluoro-3-methoxy-6-nitrobenzonitrile

InChI

InChI=1S/C8H5FN2O3/c1-14-7-3-2-6(11(12)13)5(4-10)8(7)9/h2-3H,1H3

InChI Key

VNUOOFMCMLLYED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)F

Origin of Product

United States

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